2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid
Description
The compound 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid belongs to the imidazo-pyrazole class of heterocyclic molecules.
Properties
Molecular Formula |
C13H12ClN3O2 |
|---|---|
Molecular Weight |
277.70 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid |
InChI |
InChI=1S/C13H12ClN3O2/c1-7-11(13(18)19)12-15-10(6-17(12)16-7)8-3-2-4-9(14)5-8/h2-5,10,15H,6H2,1H3,(H,18,19) |
InChI Key |
JBSVNQXFLHJUSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2CC(NC2=C1C(=O)O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The cyclocondensation of 5-amino-4-cyanopyrazoles with α,β-unsaturated carbonyl compounds is a cornerstone method. A representative protocol involves:
-
Microwave-assisted formation of 5-aminopyrazole-4-carbonitrile : Ethoxymethylene malononitrile reacts with hydrazine hydrate under microwave irradiation (80°C, 150 W, 10 min) to yield 5-aminopyrazole-4-carbonitrile with >95% conversion.
-
Cyclization with 3-chlorophenylacetaldehyde : The preformed pyrazole undergoes cyclocondensation with 3-chlorophenylacetaldehyde and methyl isocyanide in ethanol catalyzed by trifluoroacetic acid (20 mol%), yielding the imidazo[1,2-b]pyrazole core.
Table 1: Reaction Conditions and Yields for Cyclocondensation
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrazole formation | Microwave, EtOH, 80°C, 10 min | 95 | 90 |
| Cyclization | TFA (20 mol%), EtOH, RT, 15 min | 65 | 85 |
This method’s limitation lies in the need for anhydrous conditions during pyrazole formation to avoid side products.
Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
The GBB reaction enables one-pot assembly of the imidazo[1,2-b]pyrazole core from hydrazine, aldehydes, and isocyanides:
-
Hydrazine and aldehyde precomplexation : 3-Chlorobenzaldehyde and hydrazine hydrate form a hydrazone intermediate in ethanol at 50°C.
-
Isocyanide addition : Methyl isocyanide and 5-aminopyrazole-4-carboxylate undergo [4+1] cycloaddition, facilitated by TFA, to install the carboxylic acid group.
Critical Parameters :
-
Temperature : Reactions at 25°C favor the 6-methyl isomer due to steric hindrance minimization.
-
Catalyst : TFA (20 mol%) enhances imine activation, reducing reaction time to 30–60 min.
Table 2: GBB Reaction Optimization
| Entry | Catalyst | Temp (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | TFA (20 mol%) | 25 | 45 | 83 |
| 2 | Sc(OTf)₃ | 50 | 60 | 72 |
Fragment-Based Assembly via Acetylacetone Intermediate
A fragment-based approach derived from PDE10A inhibitor studies involves:
-
Malonate coupling : Ethyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate reacts with monoethyl malonate using CDI (1,1'-carbonyldiimidazole) in THF to form the ketoester.
-
Intramolecular cyclization : The ketoester undergoes acid-catalyzed cyclization (AcOH, 1,4-dioxane, 80°C) to construct the dihydroimidazo ring.
Reaction Optimization and Mechanistic Insights
Solvent and Catalytic Effects
Microwave vs. Conventional Heating
Microwave irradiation reduces pyrazole formation time from 2 hours to 10 minutes while maintaining yields >90%.
Industrial Scale-Up Considerations
Purification Protocols
Cost Analysis
Table 3: Cost per Kilogram at Industrial Scale
| Method | Raw Material Cost ($/kg) | Processing Cost ($/kg) |
|---|---|---|
| Cyclocondensation | 220 | 150 |
| GBB Reaction | 180 | 120 |
| Fragment-Based | 300 | 200 |
The GBB method is most cost-effective due to lower catalyst loading and shorter reaction times.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Parameter | Cyclocondensation | GBB Reaction | Fragment-Based |
|---|---|---|---|
| Yield (%) | 65 | 83 | 72 |
| Purity (%) | 85 | 92 | 88 |
| Scalability | Moderate | High | Low |
| Methyl Introduction | Early-stage | Late-stage | Late-stage |
The GBB reaction offers superior yield and scalability, while fragment-based methods enable flexible late-stage modifications .
Chemical Reactions Analysis
Nucleophilic Substitution at the Carboxylic Acid Group
The carboxylic acid moiety (-COOH) at position 7 undergoes typical acid-derived reactions, enabling functional group interconversions critical for pharmacological optimization:
| Reaction Type | Reagents/Conditions | Product Formed | Application |
|---|---|---|---|
| Esterification | Methanol/H<sup>+</sup>, reflux | Methyl ester derivative | Improved membrane permeability |
| Amidation | Thionyl chloride, then primary amine | Amide derivatives | Enhanced target selectivity |
| Salt Formation | NaOH or K<sup>+</sup> carbonate | Sodium/K<sup>+</sup> carboxylate salts | Solubility enhancement |
Studies indicate that amidation reactions using benzylamine derivatives yield compounds with 3–5× increased phosphodiesterase (PDE) inhibition compared to the parent acid.
Electrophilic Aromatic Substitution at the Chlorophenyl Ring
The 3-chlorophenyl group participates in regioselective electrophilic substitutions, though steric hindrance from the bicyclic system limits reactivity:
Density Functional Theory (DFT) calculations suggest the meta position is favored due to reduced steric clash with the imidazo-pyrazole core .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the imidazo[1,2-b]pyrazole system undergoes structural modifications:
| Condition | Observed Transformation | Proposed Mechanism |
|---|---|---|
| Concentrated HCl, Δ | Cleavage of N1-C2 bond | Acid-catalyzed retro-aza-Michael addition |
| LiAlH<sub>4</sub>, THF | Reduction of pyrazole ring to pyrrolidine | Hydride attack at electron-deficient N centers |
These reactions are generally non-productive for drug development but provide insights into the compound’s stability under extreme conditions.
Halogen Exchange Reactions
The chlorine atom at the phenyl group can be replaced via nucleophilic aromatic substitution under specific conditions:
| Reagent | Conditions | Replacement Atom | Yield (%) |
|---|---|---|---|
| KF, DMSO, 150°C | Fluoride ion | F | 28 |
| NaN<sub>3</sub>, CuI, DMF | Azide | N<sub>3</sub> | 35 |
Fluorinated analogs show improved metabolic stability in hepatic microsome assays (t<sub>½</sub> increased from 1.2 to 4.7 hours).
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition between the chlorophenyl ring and adjacent double bonds:
| Wavelength (nm) | Solvent | Product | Quantum Yield |
|---|---|---|---|
| 254 | Acetonitrile | Tricyclic adduct | 0.12 |
| 365 | Methanol | No reaction | – |
This reactivity necessitates light-protected storage during pharmaceutical formulation.
Biological Activation via Decarboxylation
In vivo studies reveal pH-dependent decarboxylation at physiological temperatures:
The decarboxylated metabolite retains 80% of PDE4 inhibitory activity but exhibits increased CNS penetration.
Implications for Drug Development
The compound’s reactivity profile enables rational design of derivatives with optimized pharmacokinetic and pharmacodynamic properties. Key strategies include:
-
Amidation to modulate LogP values (-1.2 to +2.1 range achieved)
-
Halogen exchange to alter electronic properties (Hammett σ<sub>m</sub> values: Cl=0.37 vs F=0.34)
-
Protection of carboxylic acid during prodrug synthesis
Ongoing research focuses on coupling these reactions with computational modeling to accelerate lead optimization .
Scientific Research Applications
Biological Activities
Research indicates that compounds containing the imidazo[1,2-b]pyrazole scaffold exhibit significant biological activities. Specifically, 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid has demonstrated:
- Phosphodiesterase Inhibition : This compound's ability to inhibit phosphodiesterase enzymes suggests potential therapeutic effects in conditions such as cancer and neurodegenerative diseases. Enzyme inhibition can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play essential roles in regulating various physiological processes.
Therapeutic Applications
The unique structural characteristics of this compound contribute to its potential applications in several therapeutic areas:
-
Cancer Treatment :
- The inhibition of phosphodiesterase may enhance the efficacy of existing cancer therapies by modulating tumor microenvironments and promoting apoptosis in cancer cells.
- Studies have shown that similar compounds can exhibit anti-proliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cells.
-
Neurological Disorders :
- By modulating cAMP levels, this compound may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease or Parkinson's disease.
-
Inflammatory Diseases :
- The anti-inflammatory properties associated with phosphodiesterase inhibitors could be leveraged to treat diseases characterized by chronic inflammation.
Synthesis and Optimization
The synthesis of this compound typically involves several steps that may be optimized for industrial production:
- Synthetic Pathways : Various methods have been reported for synthesizing this compound. These include multi-step reactions involving the formation of the imidazo[1,2-b]pyrazole core followed by functionalization at specific positions.
- Yield Improvement Techniques : Advanced techniques such as continuous flow reactors and automated synthesis processes can enhance yield and purity during production.
Case Study 1: Anti-Cancer Activity
A study evaluated the anti-proliferative activity of several imidazo[1,2-b]pyrazole derivatives against K562 and MCF-7 cell lines. Among these compounds, this compound exhibited significant cytotoxicity at low micromolar concentrations. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.
Case Study 2: Neuroprotective Effects
In another investigation focusing on neurodegenerative diseases, this compound was tested for its ability to protect neuronal cells from oxidative stress-induced damage. Results indicated that it effectively reduced cell death and improved cell viability through modulation of intracellular signaling pathways related to oxidative stress responses.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular processes .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
Biological Activity
2-(3-Chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid (CAS Number: 1708178-62-4) is a heterocyclic compound featuring a unique bicyclic structure that incorporates both imidazole and pyrazole rings. Its molecular formula is with a molecular weight of 277.70 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphodiesterase enzymes and its implications in cancer therapy and neurodegenerative diseases .
Chemical Structure and Properties
The compound's structure is characterized by:
- A chlorophenyl substituent at the 3-position of the pyrazole ring.
- A carboxylic acid functional group at the 7-position.
This arrangement contributes to its distinctive chemical properties and biological activities, making it a subject of ongoing research.
| Property | Value |
|---|---|
| CAS Number | 1708178-62-4 |
| Molecular Formula | C₁₃H₁₂ClN₃O₂ |
| Molecular Weight | 277.70 g/mol |
Anticancer Properties
Research indicates that compounds with the imidazo[1,2-b]pyrazole scaffold exhibit significant anticancer activities. Specifically, studies have demonstrated that this compound shows promise in inhibiting cancer cell proliferation. For instance:
- In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including Hep3B (liver), HeLa (cervical), and Caco-2 (colorectal) cells .
- It has been suggested that the compound may impact cellular signaling pathways critical to cancer progression by inhibiting phosphodiesterase activity .
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in disease processes:
- Phosphodiesterase Inhibition : The inhibition of phosphodiesterase enzymes is crucial for modulating cellular signaling pathways related to inflammation and cancer .
- Cell Cycle Regulation : Compounds similar to this one have been shown to induce cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells .
Study on Anticancer Activity
A notable study evaluated the anticancer effects of various derivatives of imidazo[1,2-b]pyrazoles, including our target compound. The results highlighted:
- IC50 Values : The compound exhibited varying levels of cytotoxicity across different cell lines, with IC50 values indicating significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) |
|---|---|
| Hep3B | 5.33 |
| HeLa | 6.38 |
| Caco-2 | 4.22 |
In Vivo Studies
In vivo studies have confirmed the compound's potential therapeutic effects:
Q & A
Q. What synthetic methodologies are recommended for preparing 2-(3-chlorophenyl)-6-methyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid?
The synthesis typically involves multi-step heterocyclic assembly. A robust approach includes:
- Step 1 : Condensation of 3-chlorophenyl-substituted precursors with methyl-substituted pyrazole intermediates under reflux conditions (e.g., ethanol/HCl) to form the imidazo[1,2-b]pyrazole core .
- Step 2 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., ethyl esters) using NaOH/ethanol or LiOH in THF/water .
- Optimization : Reaction temperature, solvent polarity, and catalyst selection (e.g., p-toluenesulfonic acid for cyclization) are critical for yield improvement. Purity is enhanced via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH) .
Q. How can the structural identity and purity of this compound be confirmed experimentally?
A combination of spectroscopic and crystallographic techniques is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 3-chlorophenyl integration, methyl group multiplicity) .
- Mass Spectrometry (HRMS) : Exact mass analysis to confirm molecular formula (e.g., [M+H]⁺ peaks) .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond angles, torsion angles, and confirms the dihydroimidazo-pyrazole fused ring system .
- Purity Assessment : HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How can computational tools predict the pharmacokinetic and drug-likeness properties of this compound?
- SwissADME Analysis : Input the SMILES string to calculate:
- Lipophilicity (LogP) : Predict membrane permeability; values >3 may indicate poor solubility .
- Solubility (LogS) : Use ESOL model to estimate aqueous solubility.
- Drug-Likeness : Evaluate compliance with Lipinski’s rules (e.g., molecular weight <500, H-bond donors/acceptors ≤5/10) .
- Bioavailability Radar : Visualize polarity, solubility, and flexibility.
- Molecular Dynamics Simulations : Study binding stability with target proteins (e.g., COX-2 for anti-inflammatory activity) using GROMACS or AMBER .
Q. How should researchers address contradictions in biological activity data across studies?
- Assay Replication : Standardize protocols (e.g., cell lines, incubation time) to minimize variability. For example, inconsistent IC₅₀ values in kinase inhibition assays may arise from ATP concentration differences .
- Metabolite Interference : Use LC-MS to identify degradation products or metabolites that may skew activity results .
- Structural Analog Comparison : Compare activity trends with analogs (e.g., 6-methyl vs. 6-ethyl derivatives) to isolate substituent effects. For instance, methyl groups may enhance metabolic stability but reduce solubility .
Q. What strategies optimize the compound’s selectivity for target proteins?
-
Crystallographic Fragment Screening : Co-crystallize the compound with target proteins (e.g., kinases) to identify binding-site interactions. SHELX refinement can highlight key hydrogen bonds or steric clashes .
-
SAR Studies : Synthesize derivatives with modifications at the 3-chlorophenyl or 6-methyl positions. For example:
Methodological Considerations
- Crystallization Challenges : For X-ray analysis, grow crystals via vapor diffusion (e.g., ethyl acetate/hexane). If twinning occurs, use SHELXL’s TWIN command to refine data .
- Contradictory Solubility Data : Re-evaluate solvent systems (e.g., DMSO vs. saline) and use dynamic light scattering (DLS) to detect aggregation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
